3-Methylglutaric anhydride
Overview
Description
3-Methylglutaric anhydride (3-MGA) is an anhydride of the organic compound 3-methylglutaric acid (3-MGA). It is a white, odorless crystalline solid that is soluble in water, alcohol, and ether. 3-MGA is a versatile reagent in organic synthesis and is used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, polyesters, and polyamides.
Scientific Research Applications
Pharmaceutical Applications
3-Methylglutaric anhydride: is utilized in pharmaceutical research for the development of drug delivery systems, particularly those targeting cancer cells. It plays a role in creating pH-sensitive liposomes, which are designed to release therapeutic agents in a controlled manner within the acidic environment of cancer cells . This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing their side effects.
Material Science
In the field of material science, 3-Methylglutaric anhydride contributes to the synthesis of stimuli-responsive polymers. These polymers exhibit significant changes in their properties in response to environmental factors like temperature and pH. Such materials are promising for the development of smart drug delivery systems that can respond to specific physiological conditions .
Chemical Synthesis
3-Methylglutaric anhydride: serves as a precursor in various chemical syntheses. It is involved in the production of 3-alkyl-3-hydroxyglutaric acids, which act as inhibitors of the enzyme HMG-CoA reductase, a key player in cholesterol biosynthesis . This application is crucial for developing cholesterol-lowering drugs.
Biochemistry
In biochemistry, 3-Methylglutaric anhydride is used for the alcoholytic desymmetrization of diazolides, which is a critical step in producing optically pure 3-substituted glutarates. These glutarates are key structural elements in many drug intermediates and organic syntheses .
Industrial Uses
While specific industrial applications are not extensively documented, 3-Methylglutaric anhydride is recognized for its role in research and development settings. It is not recommended for medicinal, household, or other uses outside of laboratory settings .
Analytical Chemistry
The mass spectrum of 3-Methylglutaric anhydride is available in databases like the NIST/EPA/NIH Mass Spectral Library. This data is crucial for analytical chemists who use mass spectrometry to identify and quantify this compound in various samples .
Safety and Handling
Understanding the safety profile of 3-Methylglutaric anhydride is essential for its handling and storage. It is classified under combustible solids and requires appropriate personal protective equipment during use. This knowledge is crucial for maintaining safety standards in laboratories and industrial environments .
Mechanism of Action
Target of Action
3-Methylglutaric anhydride is primarily used in organic synthesis and chemical research . It serves as a reagent in multi-functional group polymerization reactions and as an acylating agent in organic synthesis .
Mode of Action
The mode of action of 3-Methylglutaric anhydride involves its interaction with other compounds in organic synthesis. It can react with alcohols to form esters, a process known as acylation . This reaction is crucial in the synthesis of various organic compounds.
Biochemical Pathways
It’s known that it plays a significant role in the synthesis of various organic compounds through acylation .
Result of Action
The result of 3-Methylglutaric anhydride’s action is the formation of new organic compounds. Through its role as an acylating agent, it contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Methylglutaric anhydride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It’s also important to ensure good ventilation when using this compound to avoid inhaling its vapors .
properties
IUPAC Name |
4-methyloxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICRVTUCPFQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194487 | |
Record name | 3-Methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4166-53-4 | |
Record name | Dihydro-4-methyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4166-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylglutaric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylglutaric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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